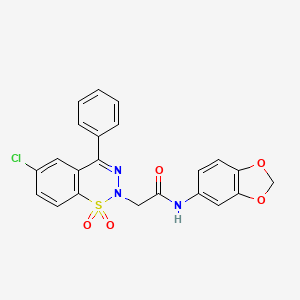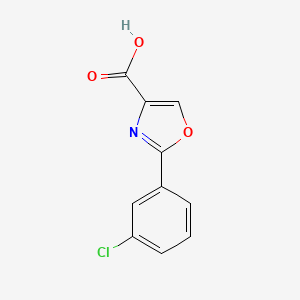![molecular formula C7H16ClNO2 B2868164 [4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride CAS No. 884535-05-1](/img/structure/B2868164.png)
[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride
Descripción general
Descripción
“[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride” is a chemical compound with the IUPAC name piperidine-4,4-diyldimethanol . It has a molecular weight of 145.2 and is a white solid in physical form . The compound has a CAS Number of 848070-24-6 .
Molecular Structure Analysis
The compound has a linear formula of C7H15NO2 . The InChI Code is 1S/C7H15NO2/c9-5-7(6-10)1-3-8-4-2-7/h8-10H,1-6H2 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy results.Physical And Chemical Properties Analysis
The compound is a white solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Methanol Poisoning Treatment
- Fomepizole in Methanol Poisoning : Fomepizole, an alcohol dehydrogenase inhibitor, has been shown to be an effective treatment for methanol poisoning. Studies demonstrate its safety and efficacy in preventing the metabolic acidosis and visual disturbances commonly associated with methanol toxicity, without the adverse effects associated with ethanol therapy, the traditional antidote. Fomepizole's role underscores the importance of targeting specific enzymatic pathways in treating toxic ingestions (Brent et al., 2001).
Pharmacokinetics and Toxicity Studies
- Inhalation Toxicokinetics of Methanol : Inhalation studies on methanol have provided insights into its absorption, distribution, metabolism, and elimination in humans. Understanding these kinetic parameters is crucial for assessing exposure risks and establishing safety standards for methanol use in industrial and clinical settings (Ernstgård et al., 2005).
Interaction with Biological Systems
- 4-Methylpyrazole and Alcohol Interactions : The interaction between 4-methylpyrazole, a potential antidote for alcohol poisoning, and ethanol has been studied in humans. These interactions help understand the competitive inhibition of alcohol dehydrogenase and the potential for 4-methylpyrazole to influence ethanol metabolism, highlighting the complex dynamics between enzymatic inhibitors and their substrates in a biological context (Jacobsen et al., 1996).
Novel Drug Development
- Nociceptin/Orphanin FQ Peptide Receptors : Research into NOP receptor antagonists for potential therapeutic applications in obesity, eating disorders, and depression has led to the development of novel compounds. Studies on receptor occupancy by these antagonists in animal models and humans provide valuable data for drug development and understanding receptor-ligand interactions in the central nervous system (Raddad et al., 2016).
Endogenous Alcohol Levels
- Effect of 4-Methylpyrazole on Endogenous Ethanol and Methanol : Investigation into the effect of 4-methylpyrazole on the levels of endogenous ethanol and methanol in humans sheds light on the metabolic pathways involved in the production and elimination of these compounds. Such studies are critical for understanding the role of microflora and liver enzymes in regulating endogenous alcohol levels (Sarkola & Eriksson, 2001).
Propiedades
IUPAC Name |
[4-(hydroxymethyl)piperidin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-5-7(6-10)1-3-8-4-2-7;/h8-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHBOFVGKXTTDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2868082.png)
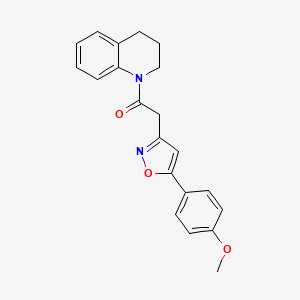
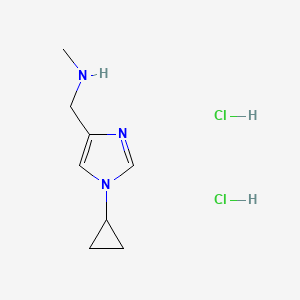


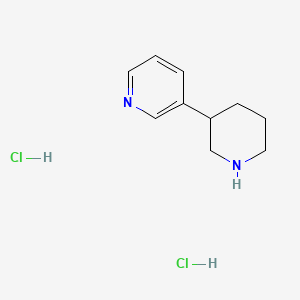
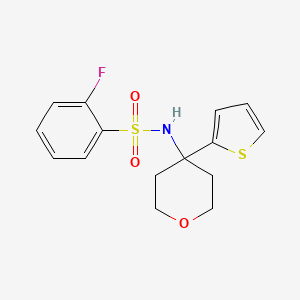

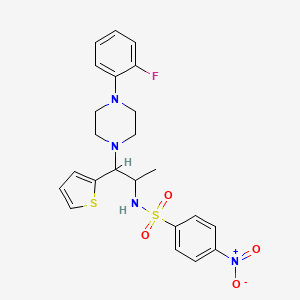
![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868091.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2868094.png)
